In Vitro Antiviral Activity Against Influenza A (H3N2) in MDCK Cells
This specific compound demonstrates quantifiable antiviral activity against a clinically relevant influenza A strain. In a functional assay measuring inhibition of H3N2 virus replication in MDCK cells, 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide achieved an MIC50, confirming its direct antiviral effect . While a direct head-to-head comparison with a close structural analog is unavailable, the compound's activity is consistent with the class-level SAR, where the 2,5-dimethyl-substituted heterocyclic moiety is essential for anti-influenza potency, and the 3-(trifluoromethyl)phenyl group modulates the effect .
| Evidence Dimension | Inhibition of influenza virus replication |
|---|---|
| Target Compound Data | Active at a defined MIC50 |
| Comparator Or Baseline | In-class analog 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) showed the best activity against H5N1 with an EC50 of 1.25 μM . |
| Quantified Difference | Not directly comparable due to different assay readout and virus strain; however, the target compound uniquely provides activity data in the H3N2 model. |
| Conditions | MDCK cell line infected with Influenza A subtype H3N2 Philippine/2/82; endpoint measured as MIC50 . |
Why This Matters
This provides a specific, measurable antiviral data point in a second Influenza A subtype (H3N2), confirming the compound is not solely an H5N1-active molecule and expanding its potential virological utility beyond the most published class example.
